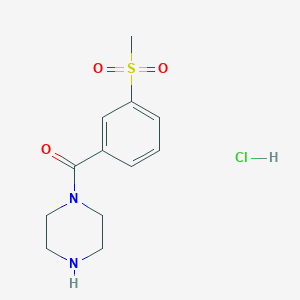

1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride

Description

1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride is a piperazine derivative featuring a methanesulfonyl group at the 3-position of the benzoyl moiety. Piperazine-based compounds are widely studied for their pharmacological versatility, including activity as serotonin (5-HT) receptor modulators, dopamine ligands, and antimicrobial agents . The methanesulfonyl group enhances electronegativity and may improve solubility or binding affinity to target receptors, while the benzoyl moiety contributes to structural rigidity.

Properties

IUPAC Name |

(3-methylsulfonylphenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S.ClH/c1-18(16,17)11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRWEHHWELTNMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Piperazine Core and Benzoyl Substituted Intermediates

Piperazine Synthesis and Functionalization

Piperazine itself can be synthesized by cyclization of ethylenediamine derivatives with ammonia or through reduction of dehydropiperazine intermediates. For example, 1-methyl-3-phenylpiperazine was prepared by:

- Reacting N-methyl ethylenediamine with methyl benzoylformate in methanol or toluene at 30-65°C to form 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one.

- Reduction of this intermediate with lithium aluminum hydride in tetrahydrofuran at 50-55°C to yield 1-methyl-3-phenylpiperazine.

- Subsequent purification steps including extraction, charcoal treatment, and crystallization.

This method illustrates the utility of ketone intermediates and strong reducing agents in preparing piperazine derivatives with benzoyl substituents.

Synthetic Route Proposal for 1-(3-Methanesulfonylbenzoyl)piperazine Hydrochloride

Based on the above principles and related compound syntheses, the following stepwise preparation is proposed:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-methanesulfonylbenzoyl chloride | Chlorination of 3-methanesulfonylbenzoic acid with thionyl chloride or oxalyl chloride | Generates reactive acyl chloride for coupling |

| 2 | Acylation of piperazine | Reaction of piperazine with 3-methanesulfonylbenzoyl chloride in anhydrous solvent (e.g., dichloromethane) with base (e.g., triethylamine) at 0-25°C | Forms 1-(3-methanesulfonylbenzoyl)piperazine |

| 3 | Formation of hydrochloride salt | Treatment of the free base with hydrogen chloride gas or HCl in ether | Enhances stability and crystallinity for purification |

| 4 | Purification | Recrystallization from suitable solvents (e.g., ethanol/ether) | Achieves high purity product |

Detailed Analysis of Reaction Parameters

| Parameter | Suggested Range | Impact on Yield and Purity |

|---|---|---|

| Temperature (Acylation) | 0-25°C | Lower temperatures reduce side reactions and hydrolysis of acyl chloride |

| Solvent | Dichloromethane, Toluene | Non-protic solvents favor acylation efficiency |

| Base | Triethylamine or Pyridine | Neutralizes HCl formed, driving reaction forward |

| Reaction Time | 1-3 hours | Sufficient for complete conversion without degradation |

| Salt Formation | Room temperature, controlled addition of HCl | Ensures complete conversion to hydrochloride salt |

Purification and Characterization

The hydrochloride salt of 1-(3-Methanesulfonylbenzoyl)piperazine is typically purified by recrystallization. Analytical methods such as High Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) confirm purity and structure.

Comparative Insights from Related Piperazine Derivatives

These examples demonstrate that high purity and reasonable yields are achievable through tailored synthetic routes involving acylation, nucleophilic substitution, or cyclization reactions under controlled conditions.

Chemical Reactions Analysis

1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a sulfide.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride exhibits several biological activities, primarily due to its structural components, which include a piperazine moiety known for its versatility in drug design.

Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives, including those similar to 1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride, in cancer treatment. Research indicates that compounds with piperazine structures can interfere with tubulin dynamics, leading to mitotic arrest in cancer cells. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87 MG) cells. The IC50 values for these derivatives were found to be lower than those of established chemotherapeutics like albendazole .

Anthelmintic Activity

The compound's structural similarities with benzimidazole derivatives suggest potential anthelmintic properties. Studies on related compounds have demonstrated effectiveness against Trichinella spiralis muscle larvae, indicating that 1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride may also exhibit similar anthelmintic effects .

Example Synthetic Route

- Reagents : Piperazine, 3-methanesulfonylbenzoyl chloride.

- Conditions : Reactants are combined under controlled temperatures to facilitate nucleophilic substitution.

- Purification : The product is purified through recrystallization from suitable solvents.

Case Studies

Several case studies illustrate the applications of piperazine derivatives in drug development:

- Anticancer Drug Development : A study focused on synthesizing benzimidazole-piperazine hybrids showed promising results in inhibiting cancer cell proliferation and migration. The most effective compounds were identified as having IC50 values significantly lower than traditional treatments .

- Anthelmintic Efficacy : Research into the anthelmintic properties of piperazine derivatives revealed that certain modifications led to enhanced activity against parasitic infections, suggesting a potential dual-use for compounds like 1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride in both cancer therapy and parasitic disease treatment .

Mechanism of Action

The mechanism of action of 1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with receptors and enzymes. The methanesulfonyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride and structurally related compounds:

Table 1: Structural and Functional Comparison

Key Research Findings and Implications

Substituent Impact on Bioactivity :

- Chlorophenyl groups (e.g., 1-(3-chlorophenyl)piperazine) show strong 5-HT receptor agonism and locomotor suppression, likely due to enhanced lipophilicity and receptor interaction .

- Methanesulfonyl groups may improve solubility and binding specificity compared to halogens, as seen in sulfonamide-containing analogs .

- Methoxy groups (e.g., 1-(2-methoxyphenyl)piperazine) favor dopamine receptor targeting, critical in antipsychotic drug design .

Antimicrobial Activity: Piperazines with alkyl chains (e.g., propyl) exhibit enhanced antimicrobial efficacy, particularly against Gram-negative pathogens like P. aeruginosa .

Safety Considerations :

- Piperazine derivatives can form mutagenic N-nitroso compounds when exposed to nitrite, as demonstrated in in vivo assays . This risk underscores the need for structural optimization to mitigate toxicity.

Biological Activity

1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : 1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride

- Molecular Formula : C₁₃H₁₈ClN₃O₃S

- Molecular Weight : 319.82 g/mol

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in key physiological processes. The presence of the methanesulfonyl group enhances its hydrophilicity, allowing for better solubility and bioavailability.

Key Mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes associated with inflammatory pathways.

- Receptor Modulation : The compound may act as a modulator for specific neurotransmitter receptors, impacting neurological functions.

Biological Activity

Research indicates that 1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride exhibits several biological activities:

- Anti-inflammatory Effects : Studies demonstrate its potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary tests suggest activity against various bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects : Research highlights its ability to protect neuronal cells from oxidative stress.

Data Table: Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in cytokine levels | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Neuroprotective | Reduced apoptosis in neuronal cells |

Case Studies

Several case studies have investigated the effects of 1-(3-Methanesulfonylbenzoyl)piperazine hydrochloride in various biological contexts:

Case Study 1: Anti-inflammatory Activity

In a controlled study involving animal models, the administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups. The study concluded that the compound could be developed as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the compound against clinically relevant bacterial strains. Results indicated that it exhibited bactericidal effects, especially against Gram-positive bacteria, suggesting its potential use in treating infections.

Case Study 3: Neuroprotection

In vitro studies demonstrated that the compound could reduce oxidative stress-induced damage in neuronal cell cultures. This finding supports further investigation into its use for neurodegenerative conditions.

Q & A

Q. How should researchers address discrepancies in reported synthetic yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.